molecular formula C12H14Br2O2 B8324667 beta,beta-Dibromo-4-isopropoxy-3-methoxystyrene

beta,beta-Dibromo-4-isopropoxy-3-methoxystyrene

Cat. No. B8324667
M. Wt: 350.05 g/mol
InChI Key: MYCGMWQSVUPPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta,beta-Dibromo-4-isopropoxy-3-methoxystyrene is a useful research compound. Its molecular formula is C12H14Br2O2 and its molecular weight is 350.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta,beta-Dibromo-4-isopropoxy-3-methoxystyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta,beta-Dibromo-4-isopropoxy-3-methoxystyrene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

beta,beta-Dibromo-4-isopropoxy-3-methoxystyrene

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

4-(2,2-dibromoethenyl)-2-methoxy-1-propan-2-yloxybenzene

InChI

InChI=1S/C12H14Br2O2/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-8H,1-3H3

InChI Key

MYCGMWQSVUPPKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(Br)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Carbon tetrabromide (51.3 g, 154.7 mmol) was added portion-wise to a magnetically stirred mixture of zinc dust (10.1 g, 154.5 mmol) and PPh3 (40.5 g, 159.4 mmol) in CH2Cl2 (350 ml) maintained at 0° C. on an ice-salt bath. This suspension was allowed to warm to room temperature and then stirred at for a further 22 h. After this time the reaction mixture was re-cooled to 0° C. and vanillin isopropyl ether (15.0 g, 77.3 mmol) was added dropwise over 2 min. and allowed to stir at room temperature for 1 h. After dilution with hexane (200 ml) the resulting mixture was filtered through a sintered glass funnel and the filtrate concentrated on to silica gel (30 g). The resulting solid was added to the top of a flash chromatography column (silica gel: 20 cm long×10 cm wide) which was subjected to gradient elution (2:1, 1:1 and then 1:2 hexane/CH2Cl2). Concentration of the appropriate fractions (Rf 0.5 in 1:1 hexane/CH2Cl2) then afforded the title compound (27.2 g, 99.8%) as white crystalline masses, m.p. 36-38° C. IR (KBr disc, cm−1) 2976, 2973, 1599, 1510, 1464, 1418, 1383, 1373, 1267, 1235, 1141, 1110, 1036. 1H NMR (300 MHz, CDCl3) δ 7.41 (s, 1H), 7.21 (d, J=2.1 Hz, 1H), 7.07 (dd, J=2.1, 8.4 Hz, 1H), 6.87 (d, J=8.4 Hz), 4.58 (septet, J=6.0 Hz, 1H), 3.87 (s, 3H), 1.39 (d, J=6.0 Hz, 6H). 13C NMR+APT (75.5 MHz, CDCl3) δ 149.7 (C), 147.7 (C), 136.5 (CH), 127.9 (C), 121.9 (CH), 114.4 (CH), 111.8 (CH), 87.1 (CH), 71.1 (CH), 56.0 (CH3), 22.1 (CH3). MS (70 eV) m/z (%): 352 (28), 350 (49), 448 (31) (M+·), 310 (51), 308 (100), 306 (54) (M+·-CH2CHCH3), 295 (34), 293 (38), 291 (36) (M+·-CH2CHCH3—CH3). Anal. Calcd for C12H14O2Br2, 41.17; H, 4.03; Br, 45.65. Found: C, 41.21; H, 3.92; Br, 45.47.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
40.5 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
10.1 g
Type
catalyst
Reaction Step Three
Yield
99.8%

Synthesis routes and methods II

Procedure details

Carbon tetrabromide (51.3 g, 154.7 mmol) was added portion-wise to a magnetically stirred mixture of zinc dust (0.1 g, 154.5 mmol) and PP3 (40.5 g, 159.4 mmol) in CH2Cl2 (350 ml) maintained at 0° C. on an ice-salt bath. This suspension was allowed to warm to room temperature and then stirred at for a further 22 h. After this time the reaction mixture was re-cooled to 0° C. and vanillin isopropyl ether (15.0 g, 77.3 mmol) was added dropwise over 2 min. and allowed to stir at room temperature for 1 h. After dilution with hexane (200 ml) the resulting mixture was filtered through a sintered glass funnel and the filtrate concentrated on to silica gel (30 g). The resulting solid was added to the top of a flash chromatography column (silica gel: 20 cm long×10 cm wide) which was subjected to gradient elution (2:1, 1:1 and then 1:2 hexane/CH2Cl2). Concentration of the appropriate fractions (Rf 0.5 in 1:1 hexane/CH2Cl2) then afforded the title compound (27.2 g, 99.8%) as white crystalline masses, m.p. 36-38° C. IR(KBr disc, cm−1) 2976, 2973, 1599, 1510.1464, 1418, 1383, 1373, 1267, 1235, 1141, 1110, 1036. 1H NMR (300 MHz, CDCl3) δ7.41 (s, 1H), 7.21 (d, J=2.1 Hz, 1H), 7.07 (dd, J=2.1, 8.4 Hz, 1H), 6.87 (d, J=8.4 Hz), 4.58 (septet J=6.0 Hz, 1H), 3.87 (s, 3H), 1.39 (d, J=6.0 Hz, 6H). 13C NMR+APT (75.5 MHz, CDCl3) δ149.7 (C), 147.7 (C), 136.5 (CH), 127.9 (C), 121.9 (CH), 114.4 (CH), 111.8 (CH), 87.1 (CH), 71.1 (CH), 56.0 (CH3), 22.1 (CH3). MS (70 eV) m/z(%): 352 (28), 350 (49), 448 (31) (M+•), 310 (51), 308 (100), 306 (54) M+•−CH2CHCH3), 295 (34), 293 (38), 291 (36) (M+•−CH2CHCH3—CH). Anal. Calcd for C12H14O2Br2, 41.17; H. 4.03; Br, 45.65. Found: C, 41.21; H, 3.92; Br, 45.47.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
99.8%

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